

Isobonducellin: A Technical Guide to its Physicochemical Properties and Bioactivities

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobonducellin, a naturally occurring homoisoflavonoid, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of **isobonducellin**, detailing its physicochemical properties, including its CAS number and molecular weight. Furthermore, this document elucidates its potent anti-inflammatory and antimicrobial properties, supported by experimental data and detailed methodologies. The underlying mechanisms of action, including the modulation of key signaling pathways, are discussed and visualized. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Isobonducellin is a flavonoid, a class of secondary metabolites found in plants. Its core chemical structure and key identifiers are summarized below.



| Property | Value | Citation(s) |
|-------------------|---|-------------|
| CAS Number | 610778-85-3 | [1][2][3] |
| Molecular Formula | C17H14O4 | [1][2][4] |
| Molecular Weight | 282.29 g/mol | [1][5] |
| Synonyms | (Z)-7-Hydroxy-3-(4- methoxybenzylidene)chroman- 4-one | [3] |

Biological Activities and Efficacy

Current research has primarily focused on the anti-inflammatory and antimicrobial activities of **isobonducellin**.

Anti-inflammatory Activity

Studies have demonstrated that **isobonducellin** exhibits significant anti-inflammatory effects. In a key study, **isobonducellin** was isolated from Caesalpinia pulcherrima and evaluated for its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS) and interferon-gamma (IFN-y) activated murine peritoneal macrophages. **Isobonducellin** was found to be the most potent among the five flavonoids tested, inhibiting the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), and interleukin-12 (IL-12) in a dosedependent manner.



| Mediator Inhibited | Efficacy | Citation(s) |
|--------------------|---|-------------|
| Nitric Oxide (NO) | Significantly inhibited in LPS/IFN-γ activated macrophages. | [6][7] |
| TNF-α | Significantly inhibited in LPS/IFN-y activated macrophages. | [6][7] |
| IL-12 | Significantly inhibited in LPS/IFN-y activated macrophages. | [6][7] |

Antimicrobial Activity

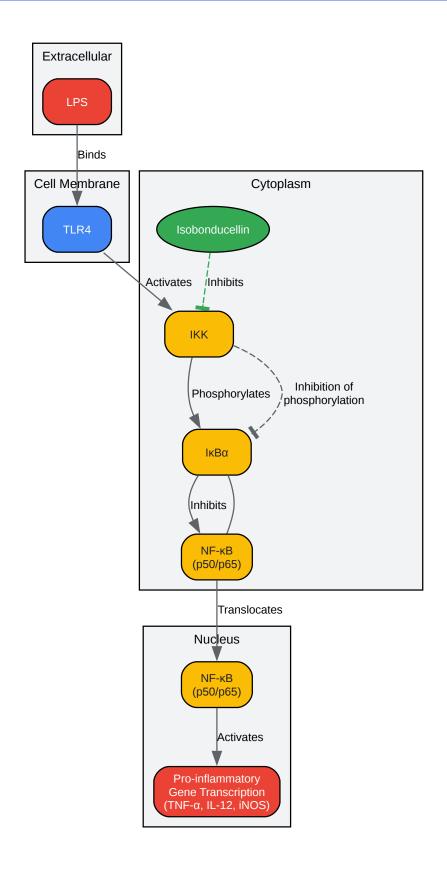
Isobonducellin has been reported to possess antimicrobial properties, a characteristic attributed to many flavonoids.[1] While specific quantitative data on the antimicrobial spectrum of pure **isobonducellin** is not extensively detailed in the reviewed literature, flavonoids as a class are known to exhibit activity against a range of bacteria.

Mechanism of Action: Signaling Pathways

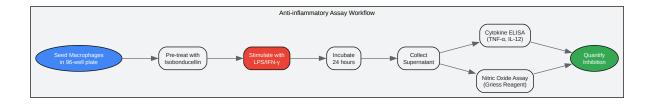
The anti-inflammatory effects of many flavonoids, including the structurally related isoflavones, are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence specifically for **isobonducellin**'s action on these pathways is emerging, the existing literature on homoisoflavonoids suggests a similar mechanism.

LPS stimulation of macrophages typically leads to the activation of IKK, which then phosphorylates $I\kappa B\alpha$, leading to its degradation. This allows the NF- κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF- α , IL-12, and inducible nitric oxide synthase (iNOS). It is hypothesized that **isobonducellin** may inhibit one or more steps in this cascade.









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